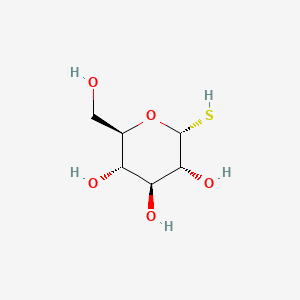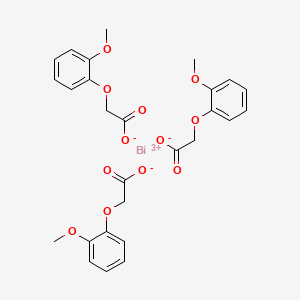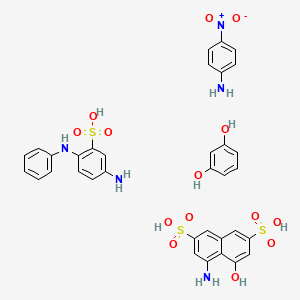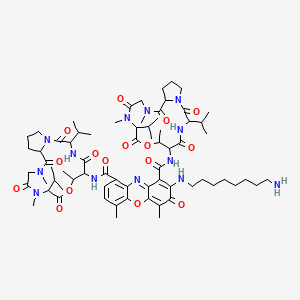![molecular formula C15H26Br2O6 B12791992 3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate CAS No. 73430-32-7](/img/structure/B12791992.png)
3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 361681 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Chemical Reactions Analysis
NSC 361681 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
NSC 361681 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in the study of cellular mechanisms and pathways. In medicine, NSC 361681 is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets. Additionally, this compound is utilized in industrial applications, where its unique properties are leveraged for various technological advancements.
Mechanism of Action
The mechanism of action of NSC 361681 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of its use, but generally, NSC 361681 influences cellular processes through its biochemical interactions.
Comparison with Similar Compounds
When compared to other similar compounds, NSC 361681 stands out due to its unique chemical structure and properties. Similar compounds include those with analogous functional groups or similar reactivity patterns. NSC 361681’s distinctiveness lies in its specific interactions and applications, which may not be fully replicated by other compounds.
Conclusion
NSC 361681 is a versatile compound with significant potential in various scientific domains Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
73430-32-7 |
|---|---|
Molecular Formula |
C15H26Br2O6 |
Molecular Weight |
462.17 g/mol |
IUPAC Name |
3-bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate |
InChI |
InChI=1S/C15H26Br2O6/c16-6-1-10-22-14(18)4-12-20-8-3-9-21-13-5-15(19)23-11-2-7-17/h1-13H2 |
InChI Key |
JWQPELPKLRRFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC(=O)OCCCBr)COCCC(=O)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


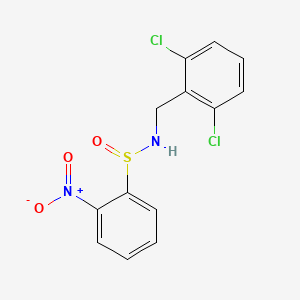

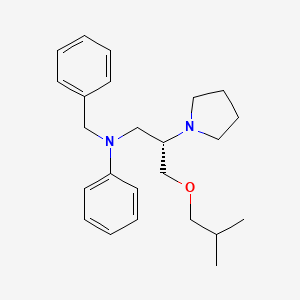
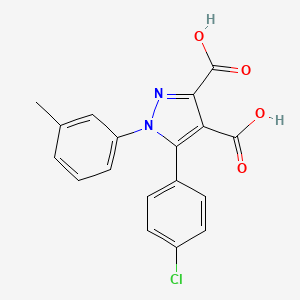
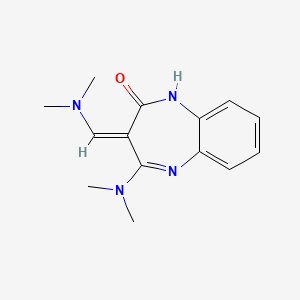
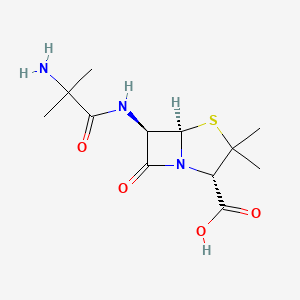
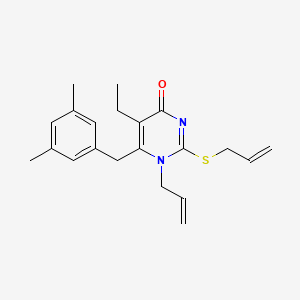
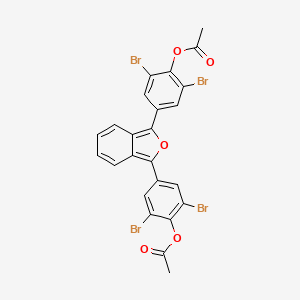

![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
